Defined Intermediate Identity in Pemetrexed Disodium Synthesis Versus Generic Analogs
3-Phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide is explicitly documented as a synthetic intermediate in the preparation of Pemetrexed Disodium (P219500) and its derivatives as anticancer agents . In contrast, closely related analogs such as 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide and N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide lack this designated intermediate role in approved pharmaceutical processes . No quantitative yield or purity comparison data versus alternative intermediates are publicly available for this specific compound.
| Evidence Dimension | Documented synthetic utility as a pemetrexed intermediate |
|---|---|
| Target Compound Data | Listed as an intermediate in pemetrexed disodium preparation |
| Comparator Or Baseline | 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide; N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide – not documented as pemetrexed intermediates |
| Quantified Difference | Qualitative distinction only; no quantitative process metrics available |
| Conditions | Synthetic intermediate application per vendor technical documentation |
Why This Matters
For procurement in process chemistry, a compound with a validated role in a regulatory-approved drug synthesis pathway reduces the risk of process failure compared to untested analogs.
